molecular formula C25H26F3N5O B10836058 Pyrrolidinyl urea derivative 7

Pyrrolidinyl urea derivative 7

Cat. No.: B10836058
M. Wt: 469.5 g/mol
InChI Key: AFWYYOYVHRLTSQ-UHFFFAOYSA-N
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Description

Pyrrolidinyl urea derivative 7 is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The pyrrolidine ring is known for its ability to enhance the pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage due to its non-planarity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyrrolidinyl urea derivative 7 typically involves the synthesis of the pyrrolidine ring followed by the introduction of the urea moiety. One common method includes the reaction of pyrrolidine with isocyanates under controlled conditions to form the urea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts to enhance the reaction rate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as crystallization or chromatography are used to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinyl urea derivative 7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Pyrrolidinyl urea derivative 7 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of pyrrolidinyl urea derivative 7 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Pyrrolidinyl urea derivative 7 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of the pyrrolidine ring and urea moiety, which imparts distinct biological activities and chemical properties. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C25H26F3N5O

Molecular Weight

469.5 g/mol

IUPAC Name

1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea

InChI

InChI=1S/C25H26F3N5O/c26-25(27,28)16-32-14-20(17-8-3-1-4-9-17)22(15-32)29-24(34)30-23-19-12-7-13-21(19)31-33(23)18-10-5-2-6-11-18/h1-6,8-11,20,22H,7,12-16H2,(H2,29,30,34)

InChI Key

AFWYYOYVHRLTSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC=CC=C5)CC(F)(F)F

Origin of Product

United States

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